molecular formula C11H18NO6P B11766534 Ethyl 3-((diethoxyphosphoryl)methyl)isoxazole-5-carboxylate CAS No. 833445-86-6

Ethyl 3-((diethoxyphosphoryl)methyl)isoxazole-5-carboxylate

Katalognummer: B11766534
CAS-Nummer: 833445-86-6
Molekulargewicht: 291.24 g/mol
InChI-Schlüssel: RKFZSPSIWBCDIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-((diethoxyphosphoryl)methyl)isoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety. Isoxazoles are significant in medicinal chemistry due to their presence in various commercially available drugs and their diverse biological activities, such as anticancer, antioxidant, antibacterial, and antimicrobial properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((diethoxyphosphoryl)methyl)isoxazole-5-carboxylate typically involves the (3 + 2) cycloaddition reaction of an alkyne (acting as a dipolarophile) and nitrile oxide (acting as the dipole). This reaction can be catalyzed by Cu(I) or Ru(II) catalysts . Another method involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often aim to be eco-friendly and cost-effective. Metal-free synthetic routes are being explored to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions . These methods include the use of enamine-triggered [3+2]-cycloaddition reactions and subsequent oxidation of the cycloadducts .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-((diethoxyphosphoryl)methyl)isoxazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: CuCl, propargylamines, oximes.

    Substitution: N-hydroximidoyl chlorides, triethylamine.

Major Products

The major products formed from these reactions are various substituted isoxazoles, which can be further functionalized for specific applications .

Wirkmechanismus

The mechanism of action of Ethyl 3-((diethoxyphosphoryl)methyl)isoxazole-5-carboxylate involves its interaction with biological targets based on its chemical structure. Isoxazole derivatives can bind to various molecular targets, such as enzymes and receptors, leading to their biological effects. For example, muscimol, an isoxazole derivative, acts as a GABAA receptor agonist .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 3-((diethoxyphosphoryl)methyl)isoxazole-5-carboxylate is unique due to its specific structure, which allows it to participate in various chemical reactions and exhibit diverse biological activities. Its ability to be synthesized through eco-friendly methods also adds to its uniqueness .

Eigenschaften

CAS-Nummer

833445-86-6

Molekularformel

C11H18NO6P

Molekulargewicht

291.24 g/mol

IUPAC-Name

ethyl 3-(diethoxyphosphorylmethyl)-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C11H18NO6P/c1-4-15-11(13)10-7-9(12-18-10)8-19(14,16-5-2)17-6-3/h7H,4-6,8H2,1-3H3

InChI-Schlüssel

RKFZSPSIWBCDIG-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC(=NO1)CP(=O)(OCC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.